4-((二苯甲氧基)甲基)哌啶

描述

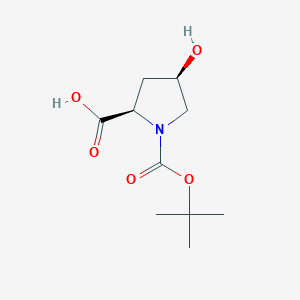

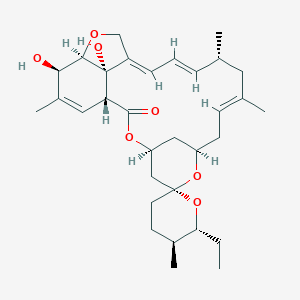

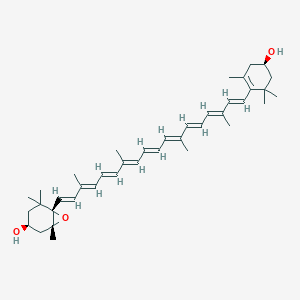

“4-((Diphenylmethoxy)methyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Molecular Structure Analysis

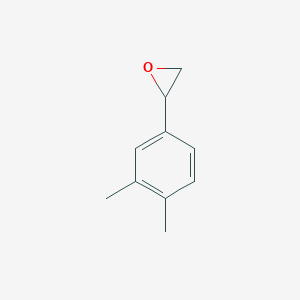

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

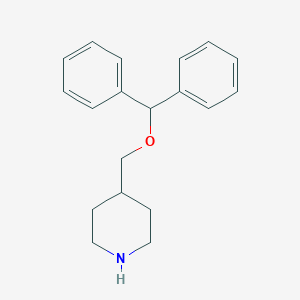

The molecular formula of “4-((Diphenylmethoxy)methyl)piperidine” is C19H23NO . More detailed physical and chemical properties are not available from the current search results.

科学研究应用

合成和抗过敏活性

- 研究应用:对经典抗组胺药物进行化学修饰,包括4-((二苯甲氧基)甲基)哌啶的衍生物,已经导致了非镇静性抗过敏药物的开发。这些衍生物在大鼠模型中表现出强大的抗过敏效果,同时减少了中枢神经系统的副作用(Iwasaki et al., 1994)。

胃抗分泌药物

- 研究应用:对4-((二苯甲氧基)甲基)哌啶的某些衍生物进行研究,探讨其作为非抗胆碱能胃抗分泌药物的潜力。这些衍生物在治疗消化性溃疡疾病方面显示出潜力,其中一种名为非诺噻明的化合物正在进行临床试验(Scott et al., 1983)。

抗炎和抗氧化活性

- 研究应用:对4-羟基哌啶的衍生物进行合成和评估,这是与4-((二苯甲氧基)甲基)哌啶相关的化合物,作为抗炎药物。这些化合物还显示出抗氧化活性,这取决于某些结构特征(Geronikaki et al., 2003)。

多巴胺转运体特异性配体

- 研究应用:将多巴胺转运体(DAT)-特异性配体中的苯基氧原子替换为氮原子,导致高效和选择性的新型N-类似物的开发。这些化合物,包括4-((二苯甲氧基)甲基)哌啶的衍生物,可能用于可卡因依赖的药物治疗(Dutta et al., 1998)。

缓蚀剂

- 研究应用:对哌啶衍生物进行研究,包括与4-((二苯甲氧基)甲基)哌啶结构相关的化合物,作为各种环境中缓蚀剂的有效性。这些化合物已被证明通过在表面上的化学吸附来减少腐蚀(Sankarapapavinasam et al., 1991)。

钙通道阻滞活性

- 研究应用:合成了4-((二苯甲氧基)甲基)哌啶的衍生物作为钙通道阻滞剂和降压药物。这些化合物表现出显著的钙通道阻滞活性,其中一些比维拉帕米和地尔硫卓等已有药物更为有效(Shanklin et al., 1991)。

安全和危害

属性

IUPAC Name |

4-(benzhydryloxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)21-15-16-11-13-20-14-12-16/h1-10,16,19-20H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSMSDMDCCVWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376198 | |

| Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Diphenylmethoxy)methyl)piperidine | |

CAS RN |

136647-21-7 | |

| Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。